Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is a heterocyclic compound notable for its inclusion of sulfur, nitrogen, and chlorine atoms. It is classified as a sulfonyl chloride derivative of thiazole, which is an important structural motif in various chemical and pharmaceutical applications. The compound's molecular formula is , and it has a molecular weight of approximately .
This compound can be synthesized from ethyl 2-aminothiazole-4-carboxylate through a reaction with chlorosulfonic acid, typically in a controlled environment to promote selective product formation .
Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate belongs to the class of thiazole derivatives and is categorized under sulfonamides due to its reactive chlorosulfonyl group, which can participate in various chemical transformations.
The synthesis of Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate generally involves the following steps:
The reaction conditions must be carefully controlled to minimize side reactions and ensure high yield. The use of dichloromethane as a solvent aids in solubilizing the reactants and facilitating the reaction between the amino and sulfonic groups.
The molecular structure of Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate features a thiazole ring substituted at the fourth position with a chlorosulfonyl group and at the third position with an ethyl ester group. Its canonical SMILES representation is CCOC(=O)C1=NSC=C1S(=O)(=O)Cl
.
YGXLFTAZVMQUOK-UHFFFAOYSA-N
.Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate can undergo various chemical transformations:
These reactions leverage the reactivity of the chlorosulfonyl group, making it a versatile intermediate for synthesizing more complex molecules.
The mechanism of action for Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate primarily revolves around its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their functions . The specific molecular targets depend on the application context.
Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate typically appears as a colorless liquid or solid depending on its state at room temperature.
The compound exhibits notable reactivity due to its chlorosulfonyl group, which can engage in nucleophilic substitution reactions. Its stability under ambient conditions is moderate but requires careful handling due to its reactive nature.
Property | Value |
---|---|
Molecular Formula | C6H6ClNO4S2 |
Molecular Weight | 255.7 g/mol |
Solubility | Soluble in organic solvents |
Reactivity | High due to chlorosulfonyl group |
Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate has several significant applications:
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1